molecular formula C14H18BNO2 B1589108 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 476004-81-6

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1589108
CAS No.: 476004-81-6
M. Wt: 243.11 g/mol
InChI Key: IAQBURSQTCOSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group attached to an indole ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 1H-indole with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through similar palladium-catalyzed cross-coupling reactions. The process is optimized for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like sodium carbonate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

  • Oxidation: Production of indole-3-carboxylic acids.

  • Reduction: Generation of indole-3-ols.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form stable boronic esters makes it an essential reagent in cross-coupling reactions.

Biology: In biological research, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is employed in the labeling of biomolecules and the study of enzyme inhibitors. Its boronic acid moiety allows for selective binding to diols, such as sugars.

Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy. Its role in cross-coupling reactions enables the synthesis of potential therapeutic agents.

Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and materials. Its versatility and reactivity make it a valuable building block for many industrial applications.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves the formation of boronic esters, which can undergo transmetalation reactions with transition metals. This process is crucial in cross-coupling reactions, where the boronic acid derivative reacts with an organohalide to form a new carbon-carbon bond.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the oxidative addition of the organohalide, followed by transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product.

  • Oxidation and Reduction: These reactions involve the transfer of electrons, leading to the formation of new functional groups on the indole ring.

Comparison with Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts distinct chemical properties compared to other boronic acid derivatives. The indole ring enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQBURSQTCOSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463430
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476004-81-6
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 4
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Customer
Q & A

Q1: What is significant about the synthesis of indole-2-boronic acid pinacol ester described in the research paper?

A1: The paper describes a novel method for synthesizing indole-2-boronic acid pinacol ester using a boron trifluoride etherate (BF3⋅Et2O) catalyst. [] This is significant because:

  • C2-Selectivity: The reaction exhibits unusual selectivity for the C2 position of the indole ring, which is challenging to achieve with traditional methods. []
  • Non-Transition Metal Catalyst: The use of BF3⋅Et2O as a catalyst is notable because it is a simple, inexpensive, and readily available alternative to expensive transition metal catalysts often employed in C-H borylation reactions. []
  • Broad Scope: The reaction tolerates various functional groups on the indole ring and is also applicable to other heteroarenes like pyrrole and benzo[b]thiophene. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.